molecular formula C31H36F2N8O4 B12415270 Tbk1/ikk|A-IN-6

Tbk1/ikk|A-IN-6

Cat. No.: B12415270
M. Wt: 622.7 g/mol
InChI Key: ZYYSJDLMODJVDG-FUHTXCSMSA-N
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Preparation Methods

The synthesis of TBK1/IKK-i inhibitors involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic routes typically involve:

Chemical Reactions Analysis

TBK1/IKK-i inhibitors undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major products formed from these reactions include various derivatives of the original compound, which can be further analyzed for their biological activity .

Scientific Research Applications

TBK1/IKK-i inhibitors have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of TBK1/IKK-i inhibitors involves the inhibition of kinase activity by binding to the active site of the enzyme. This prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways mediated by these kinases. TBK1 primarily mediates the activation of interferon regulatory factors (IRF3 and IRF7) and nuclear factor-kappa B (NF-κB) signaling, which are crucial for the production of inflammatory cytokines and the activation of innate immunity .

Comparison with Similar Compounds

TBK1/IKK-i inhibitors can be compared with other kinase inhibitors, such as:

The uniqueness of TBK1/IKK-i inhibitors lies in their ability to specifically target the non-canonical IκB kinases, which play distinct roles in immune response and inflammation compared to other kinase families .

Similar compounds include:

Properties

Molecular Formula

C31H36F2N8O4

Molecular Weight

622.7 g/mol

IUPAC Name

2-[3,3-difluoro-1-[(2R)-2-hydroxypropanoyl]piperidin-4-yl]oxy-5-[2-[[5-[(2R)-2,4-dimethylpiperazin-1-yl]-6-methoxypyridin-2-yl]amino]pyrimidin-4-yl]benzonitrile

InChI

InChI=1S/C31H36F2N8O4/c1-19-17-39(3)13-14-41(19)24-6-8-27(37-28(24)44-4)38-30-35-11-9-23(36-30)21-5-7-25(22(15-21)16-34)45-26-10-12-40(18-31(26,32)33)29(43)20(2)42/h5-9,11,15,19-20,26,42H,10,12-14,17-18H2,1-4H3,(H,35,36,37,38)/t19-,20-,26?/m1/s1

InChI Key

ZYYSJDLMODJVDG-FUHTXCSMSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C2=C(N=C(C=C2)NC3=NC=CC(=N3)C4=CC(=C(C=C4)OC5CCN(CC5(F)F)C(=O)[C@@H](C)O)C#N)OC)C

Canonical SMILES

CC1CN(CCN1C2=C(N=C(C=C2)NC3=NC=CC(=N3)C4=CC(=C(C=C4)OC5CCN(CC5(F)F)C(=O)C(C)O)C#N)OC)C

Origin of Product

United States

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